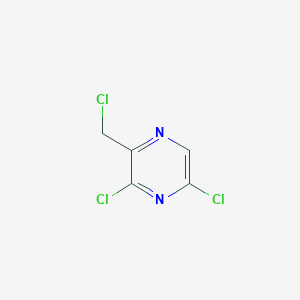
3,5-Dichloro-2-(chloromethyl)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloro-2-(chloromethyl)pyrazine is a chemical compound with the molecular formula C5H3Cl3N2 and a molecular weight of 197.45 g/mol It is a derivative of pyrazine, characterized by the presence of three chlorine atoms and a chloromethyl group attached to the pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-(chloromethyl)pyrazine typically involves the chlorination of pyrazine derivatives. One common method includes the reaction of 2-chloromethylpyrazine with chlorine gas under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and at a temperature range of 0-5°C to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps, such as distillation or recrystallization, to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dichloro-2-(chloromethyl)pyrazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted pyrazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or thiourea in solvents such as ethanol or methanol at room temperature.
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Major Products Formed
Nucleophilic Substitution: Substituted pyrazine derivatives with various functional groups.
Oxidation: Pyrazine carboxylic acids.
Reduction: Reduced pyrazine derivatives.
Applications De Recherche Scientifique
3,5-Dichloro-2-(chloromethyl)pyrazine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3,5-Dichloro-2-(chloromethyl)pyrazine involves its interaction with biological targets, leading to various biochemical effects. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules such as proteins and nucleic acids. This interaction can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its antibacterial and antifungal properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dichloropyrazine: Another chlorinated pyrazine derivative with similar chemical properties.
3,5-Dichloropyrazine: Lacks the chloromethyl group but shares the dichloropyrazine core structure.
2-Chloromethylpyrazine: Contains a single chloromethyl group and is a precursor in the synthesis of 3,5-Dichloro-2-(chloromethyl)pyrazine.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industrial applications .
Propriétés
Formule moléculaire |
C5H3Cl3N2 |
|---|---|
Poids moléculaire |
197.45 g/mol |
Nom IUPAC |
3,5-dichloro-2-(chloromethyl)pyrazine |
InChI |
InChI=1S/C5H3Cl3N2/c6-1-3-5(8)10-4(7)2-9-3/h2H,1H2 |
Clé InChI |
BLUXISMPOLNEPZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(C(=N1)CCl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















